6-chloro-N,N-dipropylpyrazin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-N,N-dipropylpyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClN3/c1-3-5-14(6-4-2)10-8-12-7-9(11)13-10/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNZCTNOQCOMKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=CN=CC(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650329 | |
| Record name | 6-Chloro-N,N-dipropylpyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957065-91-7 | |
| Record name | 6-Chloro-N,N-dipropylpyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment of 6 Chloro N,n Dipropylpyrazin 2 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a cornerstone technique for elucidating the molecular architecture of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy provides information on the structure of a molecule by analyzing the chemical shifts, multiplicities, and integrals of its hydrogen atoms. For 6-chloro-N,N-dipropylpyrazin-2-amine, the ¹H NMR spectrum would exhibit distinct signals corresponding to the aromatic protons on the pyrazine (B50134) ring and the aliphatic protons of the two n-propyl groups.
The pyrazine ring protons, being in different chemical environments, would appear as distinct singlets in the aromatic region of the spectrum. The protons of the dipropylamino substituent would show characteristic multiplets corresponding to the CH2 groups adjacent to the nitrogen atom, the central CH2 groups, and the terminal CH3 groups. The integration of these signals would be proportional to the number of protons they represent, further confirming the structure.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyrazine-H | ~7.5 - 8.5 | Singlet |
| Pyrazine-H | ~7.5 - 8.5 | Singlet |
| N-(CH₂)₂-C₂H₅ | ~3.4 - 3.6 | Triplet |
| N-CH₂-CH₂-CH₃ | ~1.6 - 1.8 | Sextet |
| N-C₂H₄-CH₃ | ~0.9 - 1.1 | Triplet |
Note: Predicted values are based on typical ranges for similar structural motifs.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.
The carbon atoms of the pyrazine ring would resonate in the downfield region, with the carbon atom bonded to the chlorine atom showing a characteristic shift. The carbon atoms of the dipropylamino group would appear in the upfield region of the spectrum. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH, CH₂, and CH₃ groups.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Pyrazine C-Cl | ~145 - 155 |
| Pyrazine C-N | ~150 - 160 |
| Pyrazine C-H | ~125 - 135 |
| Pyrazine C-H | ~125 - 135 |
| N-CH₂ | ~45 - 55 |
| N-CH₂-CH₂ | ~20 - 30 |
| CH₃ | ~10 - 15 |
Note: Predicted values are based on typical ranges for similar structural motifs.
Heteronuclear NMR (e.g., ¹⁵N NMR) for Nitrogen Atom Characterization
Nitrogen-15 NMR (¹⁵N NMR) spectroscopy is a powerful tool for directly probing the chemical environment of nitrogen atoms within a molecule. nih.gov Although less common than ¹H and ¹³C NMR due to the lower natural abundance and sensitivity of the ¹⁵N isotope, it can provide invaluable information for nitrogen-containing compounds like this compound.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a critical tool for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is highly effective for analyzing the purity of this compound and for confirming its molecular weight.
In an LC-MS analysis, the compound is first passed through an HPLC column, which separates it from any impurities. The eluent from the column is then introduced into the mass spectrometer, where the compound is ionized. The resulting mass spectrum would show a prominent peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight of the compound. The presence of other peaks would indicate the presence of impurities or degradation products.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. mdpi.com This precision allows for the determination of the elemental composition of a molecule with a high degree of confidence.
For this compound (C₁₀H₁₆ClN₃), HRMS would be used to confirm its exact mass. The experimentally determined mass would be compared to the calculated theoretical mass, and a close match would provide unambiguous confirmation of the molecular formula. This technique is particularly valuable in distinguishing between compounds that have the same nominal mass but different elemental compositions.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 6-chloro-N,N'-dicyclopropyl-1,3,5-triazine-2,4-diamine |
| 2-chloro-N,N-diethylaniline |
| 2-chloro-5-nitrobenzamine |
| 6-chloro-N-phenylpyrazin-2-amine |
| 2,5-bis(pyridin-4-ylethynyl)pyrazine |
| 6-chloro-N-(substituted benzylidene)benzothiazol-2-amine |
| 2-(6-chloro-9H-carbazol-2-yl)propanoic acid |
| 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine |
| 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine |
| N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine |
| 2,6-dichloropyridine (B45657) |
| 6-chloro-2(1H)-pyridinol |
| Pyrazine |
| Aminopyrazine |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique utilized for the identification of functional groups within a molecule. By measuring the absorption of infrared radiation by the sample, a unique spectral fingerprint is generated. The absorption bands in the IR spectrum correspond to the vibrational frequencies of specific bonds within the molecule. For this compound, IR spectroscopy is instrumental in confirming the presence of its key structural features.
The analysis of pyrazine derivatives by IR spectroscopy reveals characteristic absorption bands that can be assigned to specific vibrational modes of the pyrazine ring and its substituents. nih.govsemanticscholar.org While a specific, publicly available IR spectrum for this compound is not readily found in the reviewed literature, the expected characteristic absorption bands can be inferred based on the analysis of similar pyrazine compounds. nih.govsemanticscholar.orghilarispublisher.comresearchgate.net
Key functional groups and their expected IR absorption regions for this compound would include:
C-H Stretching (Aliphatic): The propyl groups attached to the amine will exhibit C-H stretching vibrations, typically in the range of 2850-3000 cm⁻¹.
C-N Stretching: The stretching vibrations of the C-N bonds, both within the pyrazine ring and the dipropylamino group, are expected to appear in the fingerprint region, generally between 1020-1350 cm⁻¹. semanticscholar.org
Aromatic C=C and C=N Stretching: The pyrazine ring, being an aromatic system, will show characteristic C=C and C=N stretching vibrations. These bands are typically observed in the 1400-1600 cm⁻¹ region. nih.gov For pyrazine itself, peaks around 1479, 1281, and 1194 cm⁻¹ have been assigned to ring vibrations. researchgate.net
C-Cl Stretching: The carbon-chlorine bond will have a characteristic stretching vibration in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹.
The following interactive table summarizes the expected IR absorption bands for the functional groups present in this compound, based on general spectroscopic principles and data from related compounds.
| Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibrational Mode |
| Aliphatic C-H (propyl) | 2850-3000 | Stretching |
| Aromatic C=C and C=N | 1400-1600 | Stretching |
| C-N (amine and ring) | 1020-1350 | Stretching |
| C-Cl | 600-800 | Stretching |
Chromatographic Techniques for Purity Profiling and Reaction Monitoring
Chromatographic methods are essential for determining the purity of this compound and for monitoring the progress of its synthesis. These techniques separate the target compound from any impurities, starting materials, or byproducts.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry for the separation and quantification of compounds in a mixture. tut.ac.jp Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of pyrazine derivatives. tut.ac.jpresearchgate.net In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase.
For the analysis of this compound, a typical HPLC method would involve a C18 column as the stationary phase. tut.ac.jp The mobile phase would likely consist of a mixture of water and an organic modifier such as acetonitrile (B52724) or methanol. tut.ac.jp The separation is achieved by the differential partitioning of the compound and any impurities between the stationary and mobile phases. Isocratic elution (constant mobile phase composition) or gradient elution (varying mobile phase composition) can be employed to achieve optimal separation. tut.ac.jp Detection is commonly performed using a UV detector, as pyrazine derivatives typically exhibit strong UV absorbance. tut.ac.jp
While specific HPLC methods for this compound are proprietary to manufacturers, a general method can be outlined based on common practices for pyrazine analysis. tut.ac.jpsielc.com
Hypothetical HPLC Parameters for this compound Analysis:
| Parameter | Typical Value/Condition |
| Column | C18, 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile and water mixture |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at a specific wavelength (e.g., 270 nm) |
| Temperature | Ambient or controlled |
The retention time of the main peak corresponding to this compound would be used for its identification, while the area of the peak would be proportional to its concentration, allowing for purity assessment.
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) is an advancement in liquid chromatography that utilizes smaller particle size columns (typically sub-2 µm) and higher pressures than traditional HPLC. nih.gov This results in significantly faster analysis times, improved resolution, and enhanced sensitivity. nih.gov UPLC is particularly well-suited for high-throughput analysis, such as in reaction monitoring and purity profiling during drug discovery and development.
For this compound, a UPLC method would offer a more rapid and efficient means of purity determination compared to HPLC. The principles are similar to HPLC, employing a reversed-phase column (such as a BEH C18) and a mobile phase of acetonitrile and water. nih.gov Often, UPLC is coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) for highly sensitive and selective detection and quantification. nih.gov The use of UPLC-MS/MS allows for the confirmation of the molecular weight of the compound and provides structural information about any impurities present.
A study on the quantitative analysis of 16 pyrazines in a complex matrix utilized a UPLC-MS/MS system with a BEH C18 column and positive ion electrospray ionization (ESI), demonstrating the power of this technique for pyrazine analysis. nih.gov
Illustrative UPLC Parameters for Pyrazine Analysis:
| Parameter | Typical Value/Condition |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase | Gradient of acetonitrile and water with a modifier (e.g., formic acid) |
| Flow Rate | 0.2 - 0.6 mL/min |
| Detection | UV and/or Mass Spectrometry (MS) |
| Injection Volume | 1 - 5 µL |
The application of UPLC allows for the rapid separation of this compound from closely related impurities, providing a highly accurate assessment of its purity and facilitating efficient monitoring of its synthesis.
Chemical Reactivity and Derivatization Strategies of 6 Chloro N,n Dipropylpyrazin 2 Amine
Reactivity of the Chloro Substituent on the Pyrazine (B50134) Ring
The chlorine atom at the 6-position of the pyrazine ring is the most reactive site for derivatization, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the pyrazine ring, further activated by the two nitrogen atoms, facilitates nucleophilic aromatic substitution (SNAr) of the chloro group. harvard.eduslideshare.net This allows for the introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates. The general mechanism involves the attack of a nucleophile on the carbon atom bearing the chlorine, forming a Meisenheimer complex, which then expels the chloride ion to yield the substituted product.
While specific examples for 6-chloro-N,N-dipropylpyrazin-2-amine are not extensively documented in publicly available literature, the reactivity can be inferred from related 2-amino-6-chloropyrazine (B134898) systems. For instance, the chlorine atom in similar chloropyrazines can be displaced by various amines under thermal or microwave conditions to form diamino-substituted pyrazines. The reaction conditions, such as solvent and temperature, can significantly influence the reaction outcome and yield.
| Nucleophile | Reagents and Conditions | Product Type |
| Amines | Heat or microwave irradiation, often with a base | 6-amino-N,N-dipropylpyrazin-2-amine derivatives |
| Alkoxides | Sodium or potassium alkoxide in an alcoholic solvent | 6-alkoxy-N,N-dipropylpyrazin-2-amine derivatives |
| Thiolates | Sodium or potassium thiolate in a suitable solvent | 6-thioether-N,N-dipropylpyrazin-2-amine derivatives |
Table 1: Representative Nucleophilic Aromatic Substitution Reactions on 6-chloropyrazine Systems
Palladium-Catalyzed Functionalization of the C-Cl Bond
Palladium-catalyzed cross-coupling reactions represent a powerful and versatile methodology for forming new carbon-carbon and carbon-heteroatom bonds at the 6-position of the pyrazine ring. These reactions typically offer broader substrate scope and milder reaction conditions compared to traditional SNAr reactions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloropyrazine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used to form new C-C bonds, introducing aryl, heteroaryl, or vinyl groups. For chloropyrazines, a variety of palladium catalysts and ligands can be employed to achieve high yields. rsc.orgnih.govrsc.org
Stille Coupling: The Stille reaction couples the chloropyrazine with an organotin compound. rsc.orgorganic-chemistry.orgwikipedia.orglibretexts.org It is known for its tolerance of a wide range of functional groups. The reaction is catalyzed by a palladium complex, and additives like copper(I) iodide can sometimes enhance the reaction rate. harvard.edu
Sonogashira Coupling: This reaction enables the formation of a C-C triple bond by coupling the chloropyrazine with a terminal alkyne. rsc.orgwikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com The catalytic system typically consists of a palladium complex and a copper(I) co-catalyst in the presence of a base.
Buchwald-Hartwig Amination: For the formation of C-N bonds, the Buchwald-Hartwig amination is a key transformation. researchgate.netrsc.orgrsc.org It allows for the coupling of the chloropyrazine with a wide variety of primary and secondary amines, including anilines and aliphatic amines, using a palladium catalyst with specialized phosphine (B1218219) ligands.
| Coupling Reaction | Reagents and Conditions | Product Type |
| Suzuki-Miyaura | Aryl/vinyl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), base (e.g., Na₂CO₃, K₂CO₃) | 6-Aryl/vinyl-N,N-dipropylpyrazin-2-amine |
| Stille | Organostannane (e.g., R-SnBu₃), Pd catalyst (e.g., Pd(PPh₃)₄) | 6-Substituted-N,N-dipropylpyrazin-2-amine |
| Sonogashira | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base (e.g., Et₃N, piperidine) | 6-Alkynyl-N,N-dipropylpyrazin-2-amine |
| Buchwald-Hartwig | Amine, Pd catalyst with phosphine ligand (e.g., BINAP, Xantphos), base (e.g., NaOtBu) | 6-Amino-N,N-dipropylpyrazin-2-amine derivatives |
Table 2: Palladium-Catalyzed Cross-Coupling Reactions for Functionalization of the C-Cl Bond
Transformations Involving the Pyrazine Heterocycle
The pyrazine ring itself can undergo a variety of chemical transformations, although these often require more forcing conditions compared to the reactions at the chloro-substituent.
Ring-Opening and Ring-Closing Reactions
The pyrazine ring is generally stable; however, under specific conditions, ring-opening reactions can occur. For example, highly functionalized or strained pyrazine systems can undergo cleavage. More commonly, pyrazine derivatives are synthesized through ring-closing reactions. While not a direct transformation of this compound, it's important to note that the pyrazine core is often constructed via the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. slideshare.net In some specialized cases, fused pyrazine systems can undergo rearrangement or ring-opening, for instance, through photochemical methods or by using strong nucleophiles that lead to complex rearrangements. rsc.orgnih.gov
Oxidation and Reduction Chemistry of the Pyrazine Core
Oxidation: The nitrogen atoms in the pyrazine ring can be oxidized to form N-oxides. nih.gov This is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. The formation of an N-oxide can alter the electronic properties of the ring, potentially influencing the reactivity of the substituents. For instance, N-oxidation can activate the ring towards certain nucleophilic attacks or modify the regioselectivity of reactions.
Reduction: The pyrazine ring can be reduced to dihydropyrazine, tetrahydropyrazine, or piperazine (B1678402) derivatives. Catalytic hydrogenation using catalysts like palladium on carbon, platinum oxide, or Raney nickel is a common method. The conditions of the hydrogenation (pressure, temperature, solvent, and catalyst) will determine the extent of reduction. It is important to consider that under certain hydrogenation conditions, the chloro group can also be reductively cleaved (hydrodechlorination).
Reactivity of the N,N-dipropylamino Moiety
The N,N-dipropylamino group is generally a stable and electron-donating substituent. Its primary influence on the reactivity of the molecule is through its electronic effect on the pyrazine ring, which can modulate the reactivity of the chloro group and the ring itself. The lone pair of electrons on the nitrogen atom can participate in resonance with the pyrazine ring, increasing the electron density of the ring system. rsc.orgmdpi.com
Direct transformations of the N,N-dipropylamino group are less common but possible. For instance, under strongly acidic conditions, protonation of the amino group can occur. While the N,N-dipropylamino group is generally robust, extreme oxidative conditions could potentially lead to degradation. The alkyl chains of the dipropylamino group are generally unreactive under the conditions used for modifying the pyrazine ring.
Nitrogen-Centered Reactions (e.g., protonation, acylation)
The reactivity of this compound is largely dictated by the interplay of its functional groups: the electron-rich dialkylamino group, the electron-deficient pyrazine ring, and the reactive chloro substituent. The nitrogen atoms in the molecule, particularly the exocyclic amino nitrogen and the ring nitrogens, are key centers for chemical transformations.
Protonation:
The basicity of pyrazine is significantly lower than that of its counterparts, pyridine, pyridazine, and pyrimidine, due to the presence of two electron-withdrawing nitrogen atoms in a 1,4-arrangement. wikipedia.org However, the presence of the N,N-dipropylamino group at the 2-position increases the electron density of the pyrazine ring, thereby enhancing the basicity of the ring nitrogens compared to unsubstituted pyrazine.
Protonation can occur at either the N1 or N4 position of the pyrazine ring. The specific site of protonation is influenced by the electronic effects of the substituents. The N,N-dipropylamino group, being an electron-donating group, increases the electron density more at the adjacent N1 atom, making it the more likely site of protonation. This has been observed in studies of other 2-aminopyrazine (B29847) derivatives where co-crystallization with carboxylic acids predominantly occurs at the nitrogen atom adjacent to the amino group. rsc.org
Acylation:
The exocyclic amino group of this compound, while sterically hindered by the two propyl groups, can still undergo acylation reactions. However, the nucleophilicity of this nitrogen is somewhat diminished due to the electron-withdrawing nature of the pyrazine ring. Standard acylation conditions, such as the use of acid chlorides or anhydrides, can be employed to introduce acyl groups. youtube.com The reaction typically requires the presence of a base to neutralize the acid generated during the reaction. youtube.com
It is important to note that under certain conditions, competition between N-acylation at the exocyclic amino group and reactions at the pyrazine ring nitrogens can occur. The choice of reagents and reaction conditions is therefore crucial to achieve selective acylation.
Stereochemical Considerations in Derivatives
While this compound itself is achiral, its derivatization can lead to the formation of chiral molecules, introducing stereochemical complexity. This is particularly relevant when the derivatization process creates new stereocenters or when chiral reagents or catalysts are used.
The introduction of chiral substituents, for example, through the reaction of the chloro group with a chiral amine or alcohol, will result in diastereomeric products if a stereocenter already exists in the molecule or enantiomeric products if it is the first stereocenter. The stereochemical outcome of such reactions can be influenced by the existing functionalities on the pyrazine ring.
Furthermore, the synthesis of complex, multi-ring systems incorporating the pyrazine core, such as those found in natural products like cephalostatin 1, often involves stereoselective reactions where the stereochemistry at one center directs the formation of subsequent stereocenters. mdpi.comnih.gov The development of stereoselective synthetic methods is therefore a critical area of research for accessing structurally complex and biologically active pyrazine derivatives. The use of chiral auxiliaries and catalysts in reactions involving pyrazine intermediates has been shown to be effective in controlling the stereochemistry of the products. mdpi.com
Table 1: Examples of Chiral Pyrazine Derivatives and Their Significance
| Derivative Type | Significance | Reference |
| Bis-steroidal pyrazines | Anti-cancer activity with stereochemistry influencing potency. | nih.gov |
| Octahydropyrido[1,2-a]pyrazines | Conformational analysis and stereochemical assignment. | rsc.org |
| Chiral pyrazine-allene hosts | Enantioselective recognition and separation. | nih.gov |
Synthesis of Novel Pyrazine Derivatives for Expanded Chemical Space Exploration
The chloro substituent at the 6-position of this compound is a versatile handle for introducing a wide array of functional groups, thereby enabling the exploration of a vast chemical space. This is typically achieved through nucleophilic aromatic substitution reactions (SNAr).
The synthesis of this key intermediate often starts from more readily available precursors like 2,6-dichloropyrazine (B21018). zcpc.netsigmaaldrich.com Selective mono-amination of 2,6-dichloropyrazine with dipropylamine (B117675) can yield this compound. Studies on the amination of dichloropyrazines have shown that selective substitution of one chlorine atom is feasible, with the reaction outcome depending on the structure of the starting materials. researchgate.net
Once obtained, the remaining chloro group can be displaced by a variety of nucleophiles. This allows for the systematic introduction of different substituents to probe structure-activity relationships. For instance, reaction with different amines, alcohols, thiols, or organometallic reagents can lead to a library of novel pyrazine derivatives.
Table 2: Synthetic Strategies for Derivatization of 6-chloropyrazines
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| Nucleophilic Amination | Various primary and secondary amines, often with base | 6-amino-N,N-dipropylpyrazin-2-amines | researchgate.net |
| Suzuki Coupling | Aryl or heteroaryl boronic acids, Pd catalyst, base | 6-aryl/heteroaryl-N,N-dipropylpyrazin-2-amines | General Suzuki coupling principles |
| Buchwald-Hartwig Amination | Amines, Pd catalyst, ligand, base | 6-amino-N,N-dipropylpyrazin-2-amines | General Buchwald-Hartwig amination principles |
| Stille Coupling | Organostannanes, Pd catalyst | 6-alkyl/aryl-N,N-dipropylpyrazin-2-amines | General Stille coupling principles |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst, base | 6-alkynyl-N,N-dipropylpyrazin-2-amines | General Sonogashira coupling principles |
The synthesis of such libraries of compounds is instrumental in drug discovery and materials science. For example, the development of halogenated 2-aminopyrazines as starting materials has been crucial for accessing a range of bioactive nitrogen heterocycles. thieme.de The ability to systematically modify the structure of this compound provides a powerful tool for optimizing the properties of the resulting molecules for specific applications.
Mechanistic Investigations of Reactions Involving 6 Chloro N,n Dipropylpyrazin 2 Amine
Elucidation of Reaction Pathways for Synthesis and Transformation
The primary pathway for the synthesis of 6-chloro-N,N-dipropylpyrazin-2-amine is through a nucleophilic aromatic substitution (SNAr) reaction. byjus.comwikipedia.org This classical reaction involves the displacement of a halide leaving group from an aromatic ring by a nucleophile. wikipedia.org In this specific case, the synthesis would typically proceed by reacting 2,6-dichloropyrazine (B21018) with dipropylamine (B117675).
The general mechanism for this transformation can be broken down into two main steps:
Nucleophilic Attack: The nitrogen atom of dipropylamine, acting as a nucleophile, attacks the carbon atom bearing a chlorine atom on the pyrazine (B50134) ring. This initial attack is generally the rate-determining step and leads to the disruption of the aromaticity of the pyrazine ring. youtube.comresearchgate.net The presence of the nitrogen atoms within the pyrazine ring facilitates this attack by withdrawing electron density, making the ring more susceptible to nucleophilic substitution. byjus.commasterorganicchemistry.com
Formation of a Meisenheimer Complex: The nucleophilic attack results in the formation of a negatively charged intermediate known as a Meisenheimer complex. wikipedia.org This intermediate is stabilized by the resonance delocalization of the negative charge, often involving the nitrogen atoms of the pyrazine ring and any other electron-withdrawing groups present. wikipedia.org
Elimination of the Leaving Group: Aromaticity is restored in the final step through the elimination of the chloride ion, the leaving group, to yield the final product, this compound. youtube.com
A general procedure for a similar reaction involves dissolving the dichlorodiazine in a suitable solvent like ethanol, followed by the addition of triethylamine (B128534) and the amine nucleophile. The reaction mixture is then stirred, often with heating, until the starting material is consumed. researchgate.net
For transformations of this compound, further nucleophilic substitution at the remaining chlorine atom is possible, potentially leading to di-substituted pyrazine derivatives. The conditions for such subsequent reactions would depend on the nature of the incoming nucleophile and the reaction conditions employed. Palladium-catalyzed reactions, for instance, have been used for the diamination of related 2,6-dichloropyrazine compounds. nih.gov
Kinetic Studies and Rate Law Determination
While specific kinetic studies and rate law determinations for the synthesis of this compound are not extensively documented in the available literature, the kinetics of nucleophilic aromatic substitution reactions on similar heterocyclic systems provide a general framework.
The rate of SNAr reactions is typically dependent on the concentrations of both the substrate (2,6-dichloropyrazine) and the nucleophile (dipropylamine). Therefore, the reaction is expected to follow second-order kinetics. The rate law can be expressed as:
Rate = k[2,6-dichloropyrazine][dipropylamine]
The rate constant, k, is influenced by several factors:
Nature of the Leaving Group: The reactivity of the leaving group in SNAr reactions often follows the trend F > Cl > Br > I, which is contrary to the trend in SN2 reactions. This is because the rate-determining step is the nucleophilic attack, and the high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic. youtube.com
Solvent: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents are often preferred as they can solvate the cation of the nucleophile's salt without strongly solvating the nucleophile itself, thus enhancing its reactivity.
Temperature: As with most chemical reactions, an increase in temperature generally leads to an increased reaction rate.
Identification and Characterization of Reaction Intermediates
The key reaction intermediate in the synthesis of this compound via the SNAr mechanism is the Meisenheimer complex. wikipedia.org This anionic sigma complex is a crucial species in the reaction pathway. For the reaction between 2,6-dichloropyrazine and dipropylamine, the intermediate would be a tetrahedral species where the sp2-hybridized carbon of the C-Cl bond is temporarily converted to an sp3-hybridized carbon. youtube.com
The structure of this intermediate is stabilized by resonance, with the negative charge delocalized over the pyrazine ring and particularly onto the electron-withdrawing nitrogen atoms. wikipedia.org
In some related reactions, other intermediates have been identified. For instance, in the reduction of 2-chloro-N-phenylpropanamide, a 2-methyl-N-phenylaziridine intermediate has been isolated. psu.edu While this is a different reaction type, it highlights the possibility of cyclic intermediates in reactions of related chloro-amines. Additionally, the formation of zwitterionic radical species has been proposed in the reaction of aryl halides with tertiary amines under certain conditions. researchgate.net
Transition State Analysis and Energy Profiles
The transition state in the synthesis of this compound via the SNAr mechanism corresponds to the point of highest energy during the nucleophilic attack of dipropylamine on the 2,6-dichloropyrazine ring. The energy profile of this two-step reaction typically shows two transition states and one intermediate (the Meisenheimer complex).
The first transition state is higher in energy and corresponds to the formation of the Meisenheimer complex. The energy of this transition state is influenced by the disruption of the aromatic system and the bond formation between the nucleophile and the ring carbon. The second, lower-energy transition state is associated with the departure of the leaving group and the restoration of aromaticity.
Computational studies on related systems have been used to model the energy profiles of SNAr reactions. These studies can provide insights into the activation energies and the relative stability of intermediates and transition states. For example, in the reaction of 2-chloropyrazine (B57796) with morpholine, computational results have helped to understand the reaction mechanism. researchgate.net
Isotopic Labeling Experiments for Mechanistic Insight
Isotopic labeling is a powerful technique to trace the path of atoms through a chemical reaction, providing definitive mechanistic information. youtube.com While specific isotopic labeling experiments for the synthesis of this compound are not found in the reviewed literature, studies on the formation of pyrazines in general have utilized this method.
For instance, 15N-labeled amino acids have been used to investigate the nitrogen sources in the formation of pyrazines during thermal treatments. nih.gov Such experiments could be designed to elucidate the mechanism of the amination of 2,6-dichloropyrazine. By using 15N-labeled dipropylamine, one could unequivocally confirm that the nitrogen in the final product originates from the amine nucleophile.
Furthermore, isotopic labeling could be employed to study potential side reactions or rearrangements. For example, if there were any ambiguity about which chlorine atom is substituted in a dichlorinated precursor, using a precursor with one of the chlorine atoms isotopically labeled (e.g., with 37Cl) could resolve this.
Mechanistic Role of Catalysts and Reagents
While the reaction between 2,6-dichloropyrazine and dipropylamine can proceed without a catalyst, the use of catalysts can significantly improve reaction rates and yields, especially for less reactive substrates.
Base Catalysis: A base, such as triethylamine, is often added to the reaction mixture. researchgate.net Its primary role is to deprotonate the dipropylamine, increasing its nucleophilicity. It also serves to neutralize the HCl that is formed as a byproduct of the reaction.
Palladium Catalysis: For more challenging amination reactions, particularly for the introduction of a second amino group, palladium catalysts are often employed. nih.govresearchgate.net The mechanism of palladium-catalyzed amination (Buchwald-Hartwig amination) involves a catalytic cycle that typically includes:
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (chloropyrazine) to form a palladium(II) species.
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.
Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium(II) complex, regenerating the palladium(0) catalyst and yielding the aminated product.
The choice of ligands on the palladium catalyst is crucial for the efficiency of the catalytic cycle. researchgate.net
Theoretical and Computational Chemistry Studies on 6 Chloro N,n Dipropylpyrazin 2 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. A hypothetical DFT study on 6-chloro-N,N-dipropylpyrazin-2-amine would typically involve:
Geometry Optimization: The first step would be to find the most stable three-dimensional arrangement of atoms in the molecule (its ground state geometry). This is achieved by calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. The resulting bond lengths, bond angles, and dihedral angles would provide a precise structural model.
Electronic Properties: Once the optimized geometry is obtained, various electronic properties can be calculated. These include the total energy, dipole moment, and polarizability, which are crucial for understanding the molecule's behavior in electric fields and its interactions with other molecules.
A hypothetical data table for optimized geometrical parameters might look like this:
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | ||
| C-Cl | Value | |
| C-N (ring) | Value | |
| N-C (propyl) | Value | |
| Bond Angles (°) | ||
| Cl-C-N (ring) | Value | |
| C-N-C (ring) | Value | |
| C-N-C (dipropyl) | Value |
The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: This orbital is the source of electrons in a chemical reaction (a nucleophile). A higher HOMO energy level indicates a greater ability to donate electrons.
LUMO: This orbital is the destination for electrons in a chemical reaction (an electrophile). A lower LUMO energy level suggests a greater ability to accept electrons.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.
For this compound, the analysis would reveal the spatial distribution of these orbitals, indicating which parts of the molecule are most likely to participate in electron donation and acceptance.
A hypothetical data table for molecular orbital analysis would be:
| Parameter | Energy (eV) |
| HOMO Energy | Value |
| LUMO Energy | Value |
| HOMO-LUMO Energy Gap | Value |
Understanding how charge is distributed across a molecule is key to predicting its intermolecular interactions.
Atomic Charges: Methods like Mulliken or Natural Bond Orbital (NBO) analysis would be used to assign partial charges to each atom in this compound. This would highlight the electrophilic and nucleophilic centers.
Molecular Electrostatic Potential (MEP) Map: An MEP map provides a visual representation of the electrostatic potential on the surface of the molecule. It uses a color scale to show regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this molecule, one would expect to see negative potential around the nitrogen atoms of the pyrazine (B50134) ring and the chlorine atom, and positive potential around the hydrogen atoms.
Molecular Modeling and Dynamics Simulations
While quantum mechanics describes the electronic structure, molecular modeling and dynamics simulations explore the physical movements and interactions of a molecule over time.
The dipropylamino group of this compound can rotate and adopt various conformations.
Conformational Search: A systematic or random search of different rotational angles (dihedrals) would be performed to identify the various low-energy conformations (conformers) of the molecule.
Energy Landscape: The energies of these conformers would be plotted to create an energy landscape. This map would show the most stable conformers (global and local minima) and the energy barriers to rotation between them. This is crucial for understanding which shapes the molecule is likely to adopt in different environments.
If this compound were being investigated as a potential drug, molecular docking would be a critical step. This computational technique predicts the preferred orientation of a molecule (the ligand) when bound to a specific protein or enzyme (the target).
Binding Pose Prediction: Docking algorithms would place the molecule into the active site of a target protein and score the different binding poses based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
Binding Affinity Estimation: The docking score provides an estimate of the binding affinity, helping to rank potential drug candidates. For this compound, this would involve identifying key interactions, such as hydrogen bonds between the pyrazine nitrogens and amino acid residues in the target's active site, or hydrophobic interactions involving the propyl groups.
A hypothetical data table for molecular docking results might include:
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Protein Name | Value | e.g., Asp145, Tyr23 | e.g., H-Bond, Pi-Pi |
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
Theoretical predictions of spectroscopic parameters for this compound are crucial for its structural elucidation and characterization. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for this purpose. These calculations can provide valuable information on the compound's infrared (IR) frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts.
Detailed research into structurally similar molecules, such as other substituted pyrazines, demonstrates the utility of DFT methods, often employing the B3LYP functional with a suitable basis set, to calculate vibrational frequencies. researchgate.netchemrxiv.orgnih.gov These computational approaches allow for the assignment of specific vibrational modes to the observed peaks in experimental IR and Raman spectra. researchgate.netnih.gov For a molecule like this compound, theoretical calculations would typically predict the vibrational frequencies associated with the pyrazine ring, the C-Cl bond, and the N,N-dipropylamino group.
| Functional Group | Predicted Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Pyrazine Ring | C-H stretching | 3100 - 3000 |
| Propyl Group | C-H stretching (asymmetric) | ~2960 |
| Propyl Group | C-H stretching (symmetric) | ~2870 |
| Pyrazine Ring | C=N/C=C stretching | 1600 - 1450 |
| Propyl Group | CH₂ scissoring | ~1465 |
| Propyl Group | CH₃ bending | ~1380 |
| Pyrazine Ring | Ring breathing/deformation | 1000 - 800 |
| C-Cl Bond | C-Cl stretching | 800 - 600 |
| N-Dipropyl Group | C-N stretching | 1250 - 1020 |
Note: This table is illustrative and based on typical frequency ranges for the listed functional groups and data from related pyrazine compounds. Actual values for this compound would require specific DFT calculations.
Similarly, the prediction of NMR chemical shifts (¹H and ¹³C) is achievable through computational methods. These calculations help in assigning the signals in an experimental NMR spectrum to specific atoms within the molecule, confirming its structure.
QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity of a chemical compound based on its molecular structure. For a compound like this compound, QSAR studies can be instrumental in predicting its potential therapeutic applications or other biological effects.
Research on various pyrazine derivatives has shown the successful application of QSAR models in predicting activities such as antiproliferative effects. These studies typically involve calculating a range of molecular descriptors that quantify different aspects of the molecule's physicochemical properties. These descriptors can be categorized as electronic, steric, or thermodynamic.
The development of a QSAR model for this compound and related compounds would generally follow these steps:
Data Set Compilation: A series of pyrazine derivatives with known biological activities (e.g., IC₅₀ values for enzyme inhibition) would be collected.
Molecular Descriptor Calculation: For each molecule in the series, a wide array of descriptors would be calculated using computational software.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced techniques like Artificial Neural Networks (ANN), are used to build a mathematical equation that correlates the molecular descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.
Below is a table of commonly used molecular descriptors in QSAR studies of pyrazine derivatives.
| Descriptor Category | Example Descriptors |
| Electronic | Dipole Moment, HOMO Energy, LUMO Energy, Mulliken Charges |
| Steric | Molecular Volume, Surface Area, Molar Refractivity |
| Thermodynamic | Heat of Formation, Hydration Energy |
| Topological | Connectivity Indices, Wiener Index |
Once a validated QSAR model is established, it can be used to predict the biological activity of new or untested compounds, such as this compound, thereby guiding synthetic efforts towards molecules with enhanced potency and desired properties.
Advanced Research Applications of 6 Chloro N,n Dipropylpyrazin 2 Amine and Its Derivatives
Role as an Intermediate in Pharmaceutical and Medicinal Chemistry Research
Design and Synthesis of New Therapeutic Agents
The pyrazine (B50134) nucleus is a recognized pharmacophore found in numerous biologically active compounds. tandfonline.com Researchers utilize 6-chloro-N,N-dipropylpyrazin-2-amine as a versatile scaffold to design and synthesize novel derivatives. The chlorine atom at the 6-position is amenable to nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups. This synthetic flexibility allows for the creation of extensive libraries of new chemical entities for biological screening.
For instance, the amino group at the 2-position and the chloro group at the 6-position provide opportunities for various coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, to introduce different aryl or heteroaryl moieties. tandfonline.com This derivatization is crucial for exploring the chemical space around the pyrazine core to identify compounds with desired biological activities.
Structure-Activity Relationship (SAR) Profiling and Optimization
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies help in understanding the role of different substituents on the pyrazine ring. nih.gov
By systematically modifying the structure of the parent compound and evaluating the biological activity of the resulting analogs, researchers can identify key structural features responsible for potency and selectivity. For example, altering the nature of the substituent at the 6-position or modifying the alkyl chains on the amino group can lead to significant changes in biological effect. Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, can further refine this understanding by correlating physicochemical properties with biological activity, guiding the design of more potent and targeted therapeutic agents. semanticscholar.org
Exploration of Specific Biological Activities (e.g., antimicrobial, anticancer)
Derivatives of 2-aminopyrazine (B29847) have shown promise in a variety of therapeutic areas, including oncology and infectious diseases. The pyrazine scaffold is a key component in a number of compounds investigated for their anticancer and antimicrobial properties. tandfonline.comnih.gov
Anticancer Activity: Recent studies have focused on 2-aminopyrazine derivatives as potential antitumor agents. nih.gov For example, a series of novel 2-aminopyrazine derivatives were synthesized and evaluated for their inhibitory activities against MDA-MB-231 and H1975 cancer cell lines. One of the most potent compounds from this series demonstrated significant antitumor activity, inducing apoptosis in H1975 cells. nih.gov Molecular modeling studies suggested that these compounds may exert their effect by selectively inhibiting the SHP2 enzyme, a known target in cancer therapy. nih.gov
| Cell Line | Compound 3e IC50 (μM) | Reference Compound GS493 IC50 (μM) |
|---|---|---|
| H1975 | 11.84 ± 0.83 | 19.08 ± 1.01 |
| MDA-MB-231 | 5.66 ± 2.39 | 25.02 ± 1.47 |
Antimicrobial Activity: The pyrazine nucleus is also a component of compounds with known antimycobacterial activity. Pyrazinamide is a first-line drug for the treatment of tuberculosis, and research continues into new pyrazine derivatives with improved efficacy. nih.gov Studies on substituted pyrazinecarboxamides have revealed that modifications to the pyrazine ring and the amide substituent can lead to compounds with significant activity against Mycobacterium tuberculosis and various fungal strains. mdpi.comresearchgate.net For instance, certain bromohydroxyphenyl derivatives of substituted pyrazinecarboxylic acid have demonstrated notable inhibition of Mycobacterium tuberculosis H37Rv. mdpi.com
Applications in Materials Science and Optoelectronics
The electron-deficient nature of the pyrazine ring makes it an attractive component for the construction of functional organic materials with interesting electronic and optical properties. rsc.org This has led to the exploration of pyrazine derivatives, including those conceptually related to this compound, in the fields of materials science and optoelectronics.
Building Blocks for Conjugated Polymers and Organic Semiconductors
Conjugated polymers and organic semiconductors are at the forefront of research for applications in flexible electronics, solar cells, and light-emitting diodes. The incorporation of pyrazine units into these materials can significantly influence their electronic properties. Pyrazine's electron-withdrawing character can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of a material, which is beneficial for creating n-type organic semiconductors that transport electrons. acs.orgresearchgate.net
The introduction of a pyrazine ring into polycyclic aromatic hydrocarbon (PAH) systems has been shown to improve their stability and facilitate electron injection without compromising the planarity of the molecule. researchgate.net This makes pyrazine-containing materials promising candidates for use in organic field-effect transistors (OFETs). acs.orgresearchgate.net
Development of Functional Materials with Tailored Properties
The versatility of pyrazine chemistry allows for the development of functional materials with properties tailored for specific applications. By carefully selecting the substituents on the pyrazine ring, researchers can fine-tune the optical and electronic characteristics of the resulting materials. rsc.org
Utilization as a Building Block in Complex Organic Synthesis
The strategic use of functionalized heterocyclic compounds as starting materials or key intermediates is a cornerstone of modern organic synthesis, particularly in the construction of complex molecular architectures with potential applications in medicinal chemistry and materials science. Among these, pyrazine derivatives are of significant interest due to their prevalence in biologically active molecules. The compound this compound, with its distinct substitution pattern, presents itself as a potentially versatile building block. However, a comprehensive review of available scientific literature and patent databases does not currently yield specific examples of its application in complex organic synthesis.
While the inherent reactivity of the chloropyrazine core suggests potential for various synthetic transformations, such as nucleophilic aromatic substitution and cross-coupling reactions, detailed research findings documenting the use of this compound for these purposes are not publicly available at this time. The presence of the chloro substituent offers a reactive handle for the introduction of new functionalities, and the dipropylamino group can influence the electronic properties and solubility of the molecule and its downstream derivatives.
In related research, other substituted chloropyrazines and chloropyrimidines have been successfully employed as precursors in the synthesis of more complex structures. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been utilized to form new carbon-carbon bonds at the chloro-position of similar heterocyclic systems. youtube.combiomedpharmajournal.org Additionally, nucleophilic substitution of the chlorine atom by various nucleophiles is a common strategy to introduce diverse functional groups. biomedpharmajournal.org
Although no specific data tables for reactions involving this compound can be compiled due to the absence of published research, the following table illustrates hypothetical reaction pathways based on the known reactivity of analogous chloropyrazine compounds.
Interactive Data Table: Hypothetical Synthetic Transformations of this compound
| Reaction Type | Reactants | Reagents and Conditions | Hypothetical Product |
| Suzuki Coupling | This compound, Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃), Solvent (e.g., Toluene/Water), Heat | 6-aryl-N,N-dipropylpyrazin-2-amine |
| Buchwald-Hartwig Amination | This compound, Amine (R₂NH) | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu), Solvent (e.g., Toluene), Heat | N²-substituted-N⁶,N⁶-dipropylpyrazine-2,6-diamine |
| Nucleophilic Aromatic Substitution | This compound, Alcohol (ROH) | Strong Base (e.g., NaH), Solvent (e.g., THF) | 6-alkoxy-N,N-dipropylpyrazin-2-amine |
| Stille Coupling | This compound, Organostannane (R-Sn(Bu)₃) | Pd catalyst (e.g., Pd(PPh₃)₄), Solvent (e.g., Toluene), Heat | 6-substituted-N,N-dipropylpyrazin-2-amine |
This table is for illustrative purposes only and is based on the general reactivity of chloropyrazines. The depicted reactions have not been reported for this compound specifically.
Further research is required to explore and document the synthetic utility of this compound as a building block. Such studies would be valuable in expanding the toolbox of synthetic chemists and could lead to the discovery of novel compounds with interesting properties.
Emerging Trends and Future Research Directions for 6 Chloro N,n Dipropylpyrazin 2 Amine
Integration of Artificial Intelligence and Machine Learning in Pyrazine (B50134) Compound Discovery and Design
Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in the rational design and discovery of new chemical entities. These computational methods can analyze vast datasets to identify complex structure-activity relationships (SAR) that are not immediately obvious to human researchers. For pyrazine compounds, AI and ML can be leveraged to predict a wide range of properties, from biological activity and toxicity to physicochemical characteristics.
Future research on 6-chloro-N,N-dipropylpyrazin-2-amine will likely involve the use of AI and ML models to:
Predict Biological Activity: By training models on existing data for pyrazine derivatives, researchers can predict the potential therapeutic targets and biological activities of novel analogs of this compound.
Optimize Physicochemical Properties: ML algorithms can guide the modification of the this compound scaffold to improve properties such as solubility, permeability, and metabolic stability.
De Novo Design: Generative AI models can design entirely new pyrazine-based molecules with desired properties, providing novel starting points for synthesis and testing.
A hypothetical application could involve using a trained neural network to suggest modifications to the dipropylamino group or the chloro-substituent on the pyrazine ring to enhance its binding affinity to a specific protein target, while simultaneously predicting its ADME (absorption, distribution, metabolism, and excretion) profile.
Sustainable and Eco-Friendly Synthesis Approaches for Aminochloropyrazines
The principles of green chemistry are increasingly influencing the synthesis of pharmaceutical compounds, aiming to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. Traditional methods for synthesizing substituted pyrazines can sometimes involve harsh conditions and environmentally unfriendly reagents.
Future research will focus on developing greener synthetic routes to this compound and its derivatives. This includes:
Catalytic Methods: Employing highly efficient and reusable catalysts, such as those based on earth-abundant metals, to drive reactions under milder conditions. nih.gov
Flow Chemistry: Utilizing continuous-flow reactors can lead to better control over reaction parameters, improved safety, and higher yields, often with reduced solvent usage. nih.gov
Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis can offer high selectivity and operate under environmentally benign aqueous conditions. rsc.org
Alternative Solvents: Replacing traditional organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents. A study on the synthesis of favipiravir (B1662787) analogs highlights the use of water as an eco-friendly solvent. rsc.orgnih.gov
For instance, a future synthetic strategy for this compound could involve a one-pot reaction in an aqueous medium, catalyzed by a recyclable solid-supported catalyst, significantly reducing the environmental footprint of its production. researchgate.net
Exploration of Novel Bio-conjugation and Prodrug Strategies
Bio-conjugation, the linking of a bioactive molecule to another chemical moiety, and prodrug design are powerful strategies to improve the therapeutic index of a compound. These approaches can enhance drug delivery, improve solubility, and reduce off-target effects. For pyrazine-based compounds, these strategies are being actively explored to unlock their full therapeutic potential.
Future research on this compound could involve:
Targeted Drug Delivery: Conjugating the molecule to a targeting ligand, such as an antibody or a peptide, that recognizes a specific receptor on diseased cells. This can increase the local concentration of the drug at the site of action and minimize systemic exposure.
Improved Pharmacokinetics: The development of prodrugs of this compound could overcome issues like poor solubility or rapid metabolism. nih.gov For example, a prodrug strategy could be designed to release the active compound upon enzymatic cleavage at the target site. capes.gov.br The antiviral drug Favipiravir is a notable example of a pyrazine prodrug. patsnap.com
Enhanced Efficacy: Bi-functional molecules, where this compound is linked to another pharmacophore, could be designed to hit multiple targets simultaneously, potentially leading to synergistic therapeutic effects.
A hypothetical example would be the creation of a prodrug where a phosphate (B84403) group is attached to a hydroxylated metabolite of this compound, which would then be cleaved by phosphatases overexpressed in a tumor microenvironment.
Advanced In Silico Screening and Virtual Library Design
In silico methods, particularly virtual screening and virtual library design, are crucial for rapidly exploring vast chemical spaces and identifying promising drug candidates. These computational techniques allow for the cost-effective prioritization of compounds for synthesis and biological testing.
For this compound, future research will likely employ:
Structure-Based Virtual Screening: If a protein target is known, docking simulations can be used to screen large virtual libraries of pyrazine derivatives to identify those with the best predicted binding affinity and mode.
Ligand-Based Virtual Screening: When the target structure is unknown, pharmacophore models or quantitative structure-activity relationship (QSAR) models can be built based on the known activity of related pyrazine compounds to screen for new molecules with similar properties. nih.govscispace.com
Combinatorial Library Design: In silico methods can be used to design focused combinatorial libraries around the this compound scaffold, exploring a wide range of substituents to systematically probe the SAR. nih.gov
An example of this approach would be the creation of a virtual library of thousands of analogs of this compound, where the dipropylamino and chloro groups are systematically replaced with other functionalities. This library could then be virtually screened against a panel of protein targets to identify potential new therapeutic applications.
Multi-Omics Integration for Comprehensive Mechanistic Understanding of Biological Effects
To gain a holistic understanding of how a compound like this compound affects biological systems, researchers are turning to multi-omics approaches. This involves the integrated analysis of data from genomics, transcriptomics, proteomics, and metabolomics to construct a comprehensive picture of the molecular changes induced by the compound. chalmers.sefrontiersin.org
Future research directions in this area include:
Identifying On- and Off-Target Effects: By analyzing changes in gene expression, protein levels, and metabolite concentrations in cells treated with this compound, researchers can identify its primary molecular targets as well as any unintended off-target interactions.
Elucidating Mechanisms of Action: Multi-omics data can help to piece together the signaling pathways and biological processes that are modulated by the compound, providing a deeper understanding of its mechanism of action. scispace.com
Discovering Biomarkers: These studies can also lead to the discovery of biomarkers that can be used to monitor the efficacy of the compound in preclinical and clinical settings.
A potential study could involve treating a cancer cell line with this compound and then performing a multi-omics analysis to identify key pathways that are perturbed, potentially revealing a novel anti-cancer mechanism.
Development of Advanced Analytical Tools for In Situ Reaction Monitoring and Characterization
The development of advanced analytical techniques is crucial for optimizing chemical reactions and ensuring the quality of synthesized compounds. Process Analytical Technology (PAT) tools, which allow for the real-time monitoring of reactions, are becoming increasingly important in pharmaceutical manufacturing.
For the synthesis of this compound and its derivatives, future research could benefit from:
In Situ Spectroscopic Techniques: Using techniques like Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy to monitor the progress of a reaction in real-time. This can provide valuable information for optimizing reaction conditions and identifying the formation of intermediates and byproducts.
Hyphenated Chromatographic Methods: The use of techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) for the detailed characterization of the final product and any impurities.
Advanced Characterization of Solid Forms: Techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) will be essential for characterizing the solid-state properties of this compound, which can have a significant impact on its stability and bioavailability.
For example, an in situ FTIR probe could be used to monitor the key bond-forming steps in the synthesis of this compound, allowing for precise control over the reaction and maximizing the yield of the desired product.
Expanding the Synthetic Scope to Diversify Substitution Patterns for Enhanced Properties and Activities
The biological activity and physicochemical properties of a molecule are highly dependent on its substitution pattern. Expanding the synthetic methodologies to allow for the introduction of a wide variety of functional groups onto the pyrazine ring is a key area of future research. mdpi.com
For this compound, this will involve:
Developing Novel C-H Functionalization Reactions: These reactions allow for the direct modification of carbon-hydrogen bonds on the pyrazine ring, providing a highly efficient way to introduce new substituents.
Exploring a Wider Range of Cross-Coupling Reactions: Utilizing a broader array of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, to introduce diverse aryl, heteroaryl, and alkyl groups.
Accessing Polysubstituted Pyrazines: Developing synthetic routes that allow for the controlled synthesis of pyrazines with multiple substituents, enabling a more thorough exploration of the SAR. google.com
A future research program could focus on developing a modular synthetic route to a library of compounds based on the this compound scaffold, where each position on the pyrazine ring is systematically modified to create a diverse set of analogs for biological screening.
Q & A
Q. What are the recommended methodologies for synthesizing 6-chloro-N,N-dipropylpyrazin-2-amine with high purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution on a pre-functionalized pyrazine core. For example:
Start with 2,6-dichloropyrazine as the precursor.
React with dipropylamine under controlled heating (e.g., 80–100°C) in a polar aprotic solvent (e.g., DMF or DMSO) using a base like K₂CO₃ to deprotonate the amine .
Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
- Critical Parameters :
- Solvent choice impacts reaction rate and regioselectivity.
- Excess dipropylamine (1.5–2 eq) improves yield but requires careful removal during purification.
- Data Table :
| Parameter | Optimal Range |
|---|---|
| Reaction Temp | 80–100°C |
| Dipropylamine (eq) | 1.5–2 |
| Purification | Column chromatography (hexane:EtOAc 7:3) |
Q. How can researchers confirm the structural identity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
Q. NMR Spectroscopy :
- ¹H NMR : Look for signals at δ 1.0–1.5 ppm (propyl CH₃), δ 3.2–3.5 ppm (N-CH₂), and δ 8.2 ppm (pyrazine aromatic H).
- ¹³C NMR : Confirm quaternary carbons (C-Cl at ~150 ppm) and propyl chain carbons .
Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 244.1 (C₁₁H₁₈ClN₃⁺).
Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C: 54.65%, H: 7.47%, N: 17.43%) .
Advanced Research Questions
Q. How can computational methods predict reactivity or byproduct formation in this compound synthesis?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to:
Map potential energy surfaces for substitution reactions.
Identify intermediates (e.g., transition states for competing pathways).
Predict regioselectivity and side products (e.g., di-substituted isomers).
- Case Study :
- ICReDD’s reaction path search methods can optimize experimental conditions by simulating solvent effects and catalytic interactions .
- Validation : Cross-check computational predictions with experimental HPLC-MS data to resolve discrepancies.
Q. What strategies address contradictory data in the compound’s solubility or stability profiles?
- Methodological Answer : Systematic cross-validation using:
Q. Solubility Testing :
- Use shake-flask method in solvents (e.g., water, ethanol, DCM) at 25°C.
- Compare with predicted logP values (e.g., ACD/Labs software).
Q. Stability Studies :
Q. How can researchers design a scalable process for this compound while minimizing environmental impact?
- Methodological Answer : Apply green chemistry principles:
Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent.
Catalysis : Explore heterogeneous catalysts (e.g., immobilized K₂CO₃ on silica) to reduce waste.
Waste Management : Implement membrane separation technologies (e.g., nanofiltration) to recover unreacted amines .
- Metrics :
| Parameter | Target |
|---|---|
| E-factor | <10 |
| Atom Economy | >85% |
Specialized Analytical Challenges
Q. What advanced techniques resolve ambiguities in the compound’s stereoelectronic effects?
- Methodological Answer :
X-ray Crystallography : Determine crystal packing and intermolecular interactions (e.g., H-bonding with Cl) .
UV-Vis Spectroscopy : Analyze electronic transitions (e.g., π→π* in pyrazine ring at ~270 nm).
DFT-Based Charge Distribution Maps : Visualize electron density around Cl and N-propyl groups to predict reactivity .
Safety and Contamination Control
Q. How can labs mitigate risks of nitrosamine contamination during synthesis or storage?
- Methodological Answer :
Raw Material Screening : Use supplier questionnaires to exclude amines/nitrosating agents .
Process Controls : Avoid NaNO₂ or amine-rich buffers; monitor nitrite levels in water sources.
Analytical Monitoring : LC-MS/MS with MRM for nitrosamine detection (LOD < 1 ppb).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
